N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea 1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea is a member of ureas.
Brand Name: Vulcanchem
CAS No.: 97627-27-5
VCID: VC20794278
InChI: InChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19)
SMILES: C1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl
Molecular Formula: C12H8Cl3N3O
Molecular Weight: 316.6 g/mol

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

CAS No.: 97627-27-5

Cat. No.: VC20794278

Molecular Formula: C12H8Cl3N3O

Molecular Weight: 316.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea - 97627-27-5

Specification

CAS No. 97627-27-5
Molecular Formula C12H8Cl3N3O
Molecular Weight 316.6 g/mol
IUPAC Name 1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea
Standard InChI InChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19)
Standard InChI Key GBOKNHVRVRMECW-UHFFFAOYSA-N
SMILES C1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl
Canonical SMILES C1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl

Introduction

Chemical Identity and Structural Properties

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea is a synthetic organic compound with the CAS number 97627-27-5. The compound consists of a urea functional group linking a pyridine ring and a trichlorophenyl group. This molecular structure confers specific properties that contribute to its biological activity and research applications. The compound belongs to the chemical class of ureas and is characterized by its distinctive molecular arrangement.

The fundamental chemical properties of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea are summarized in the following table:

PropertyValue
CAS Number97627-27-5
Molecular FormulaC12H8Cl3N3O
Molecular Weight316.6 g/mol
IUPAC Name1-pyridin-4-yl-3-(2,4,6-trichlorophenyl)urea
InChIInChI=1S/C12H8Cl3N3O/c13-7-5-9(14)11(10(15)6-7)18-12(19)17-8-1-3-16-4-2-8/h1-6H,(H2,16,17,18,19)
InChIKeyGBOKNHVRVRMECW-UHFFFAOYSA-N
SMILESC1=CN=CC=C1NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl

The structural composition of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea features a pyridine ring connected to a urea moiety, which is further linked to a 2,4,6-trichlorophenyl group. This specific arrangement contributes to its solubility characteristics and biochemical interactions. The compound is known to be soluble in dimethyl sulfoxide (DMSO), which facilitates its use in laboratory research settings .

Physical Properties

The physical properties of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea determine its behavior in biological systems and its utility in research applications. The compound exists as a solid at room temperature and exhibits stability under standard laboratory conditions. According to product information, it can be shipped at room temperature without degradation, indicating its relative stability . This stability makes it suitable for various research applications where consistent chemical properties are required.

Synthesis Methods

The synthesis of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea typically involves the reaction between 4-aminopyridine and 2,4,6-trichlorophenyl isocyanate. This reaction represents a classic approach to urea formation through the addition of an amine to an isocyanate. The specific reaction conditions and parameters are crucial for achieving high yields and purity of the final product.

According to documented synthetic routes, the reaction is typically conducted in toluene at 80°C for approximately 3 hours, resulting in a yield of approximately 87% . The relatively high yield indicates the efficiency of this synthetic approach. The reaction can be represented as follows:

4-Aminopyridine + 2,4,6-Trichlorophenyl isocyanate → N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea

Biological Activity and Mechanisms

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea demonstrates significant biological activity, primarily as a potent, selective, and ATP-competitive inhibitor of Rho-associated protein kinase (ROCK) . This inhibitory activity has important implications for various cellular processes and potential therapeutic applications. ROCK inhibitors, in general, have garnered attention for their role in modulating cytoskeleton dynamics and cell motility.

ROCK Inhibition

The compound functions as a selective inhibitor of Rho-associated protein kinase, making it valuable for studying ROCK-dependent cellular processes. ROCK inhibitors have significant implications in cardiovascular diseases and neurological disorders due to their ability to modulate cytoskeleton dynamics and cell motility. The ATP-competitive nature of this inhibition suggests that N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea competes with ATP for binding to the catalytic site of ROCK, thereby preventing its normal function in signal transduction.

Research Applications

The unique properties and biological activities of N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea make it valuable for various research applications. Its primary application lies in studying ROCK-dependent cellular processes and mechanisms. As a selective ROCK inhibitor, it serves as a useful tool for investigating the role of ROCK in various physiological and pathological processes.

Applications in Neuroscience

Given its reported effects on FoxO1, a protein involved in neuronal function, N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea may have applications in neuroscience research . Studies focusing on neuronal development, function, and disorders might benefit from using this compound as a molecular probe to understand the role of FoxO1 and related signaling pathways.

Cell Biology Applications

The compound's effects on mitochondrial oxidation, cell growth, and apoptosis suggest its utility in cell biology research . Investigators studying these fundamental cellular processes may employ N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea to modulate specific pathways and observe the resulting changes in cellular function. This application extends to research on cancer biology, where understanding cell growth regulation and apoptotic mechanisms is crucial.

Comparative Analysis with Related Compounds

N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea belongs to a broader class of urea derivatives, some of which share structural similarities and biological activities. A comparative analysis with related compounds provides insight into the structure-activity relationships and potential optimizations for specific applications.

One related compound identified in the search results is N-[(4-Butoxyphenyl)methyl]-N-heptyl-N'-(2,4,6-trichlorophenyl)urea (CAS: 88452-02-2) . While both compounds share the 2,4,6-trichlorophenyl urea moiety, they differ in their complementary structures, which likely confers different biological activities and applications. The structural variations among these compounds may offer insights into the structural requirements for specific biological activities, particularly ROCK inhibition.

Current Research Status and Future Directions

Research involving N-(4-Pyridyl)-N'-(2,4,6-trichlorophenyl)urea continues to evolve, with ongoing investigations into its mechanisms of action and potential applications. Current research appears to focus on its role as a ROCK inhibitor and its effects on cellular processes such as mitochondrial function, cell growth, and apoptosis.

Future research directions may include more detailed explorations of its structure-activity relationships, optimization of its pharmacological properties, and expansion of its applications in various research areas. Additionally, the development of analogues with enhanced selectivity or novel biological activities represents a potential avenue for future investigations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator